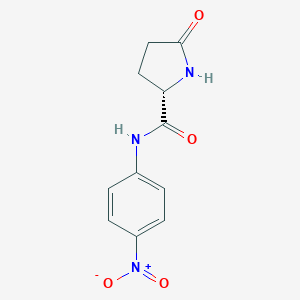

L-Pyroglutamic acid 4-nitroanilide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

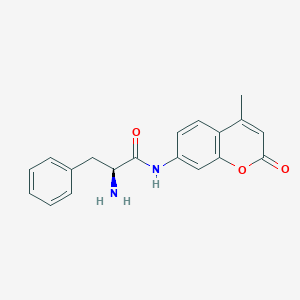

L-Pyroglutamic acid 4-nitroanilide (L-PGA-4NA) is an amino acid derivative that has been widely used in scientific research as a fluorescent label and reagent. It is an important tool for studying the structure and function of proteins, as well as for tracking metabolic pathways. In addition, L-PGA-4NA has been used in a number of biochemical and physiological experiments, such as in the analysis of enzyme kinetics, protein-ligand interactions, and the identification of enzyme inhibitors.

Wissenschaftliche Forschungsanwendungen

Antifungal Agents

L-Pyroglutamic acid derivatives have been studied for their potential as antifungal agents . Novel derivatives containing 1,2,3-triazole ring substructures have shown potent activity against Phytophthora infestans , a pathogen responsible for late blight in potatoes . The presence of phenyl or benzyl groups on the triazole ring, particularly at the meta-position of the benzene ring, enhances antifungal efficacy .

Agricultural Productivity

The application of L-Pyroglutamic acid and its derivatives can increase the yield of crops such as lettuce . They have also been reported to protect bread wheat against Zymoseptoria tritici , a significant fungal pathogen .

Medicinal Chemistry

In medicinal chemistry, L-Pyroglutamic acid derivatives serve as intermediates or targets in synthesizing bioactive compounds. They are crucial molecules due to their prevalence and functional versatility, which includes lactam and carboxylic acid groups .

Antiviral Activity

Some studies have indicated that L-Pyroglutamic acid derivatives exhibit antiviral activity, particularly against HIV-1 and HCV (Hepatitis C Virus) . This suggests potential applications in developing antiviral therapies.

Antioxidant and Anti-inflammatory Properties

L-Pyroglutamic acid derivatives have been evaluated for their antioxidant and anti-inflammatory activities. These properties make them candidates for therapeutic applications in diseases where oxidative stress and inflammation are underlying factors .

Antibacterial and Antiplatelet Activity

These derivatives have shown selective antibacterial activity against Gram-negative bacteria and antiplatelet activity, which could be beneficial in preventing thrombosis and managing bacterial infections .

Enzyme Inhibition

L-Pyroglutamic acid derivatives have been identified as new farnesyl transferase inhibitors. Farnesyl transferase is an enzyme involved in the post-translational modification of proteins, and its inhibition is a target for cancer therapy .

Stimulating DNA Synthesis

There is evidence that L-Pyroglutamic acid can stimulate DNA synthesis in rat primary hepatocytes. This property could have implications in regenerative medicine and liver disease treatment .

Eigenschaften

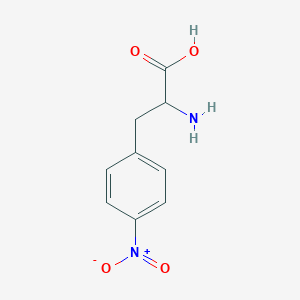

IUPAC Name |

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNBEWLBSCSJGV-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985224 |

Source

|

| Record name | 5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66642-35-1 |

Source

|

| Record name | Pyroglutamine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.